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molecular formula C7H7N3O3 B8812306 Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)- CAS No. 6632-39-9

Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)-

Cat. No. B8812306
M. Wt: 181.15 g/mol
InChI Key: OOZGXMAMKUQKGJ-UHFFFAOYSA-N
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Patent
US04737452

Procedure details

Then, according to the method described in Japanese Patent Application (OPI) No. 74729/79, 1-formyl-2-(4-aminophenyl)hydrazine was produced. That is, to 1.6 liters of acetonitrile was added 45 g of 4-nitrophenylhydrazine and then 322 g of formic acid was gradually added to the mixture with stirring, whereby a homogeneous solution was obtained. After 20 minutes, crystals began to deposit. After further performing the reaction for 2 hours at an inside temperature of 80° C., the reaction mixture was cooled and crystals thus formed were collected by filtration, washed with acetonitrile and dried to provide 495 g of 1-formyl-2-(4-nitrophenyl)hydrazine having a melting point of 184°-186° C.
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
322 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.[N+:4]([C:7]1[CH:12]=[CH:11][C:10]([NH:13][NH2:14])=[CH:9][CH:8]=1)([O-:6])=[O:5].[CH:15](O)=[O:16]>>[CH:15]([NH:14][NH:13][C:10]1[CH:9]=[CH:8][C:7]([N+:4]([O-:6])=[O:5])=[CH:12][CH:11]=1)=[O:16]

Inputs

Step One
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Step Three
Name
Quantity
322 g
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whereby a homogeneous solution was obtained
CUSTOM
Type
CUSTOM
Details
the reaction for 2 hours at an inside temperature of 80° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
crystals thus formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 495 g
YIELD: CALCULATEDPERCENTYIELD 929.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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